![molecular formula C13H11F3N2OS B2667979 5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one CAS No. 898441-81-1](/img/structure/B2667979.png)
5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylated compounds, such as the one you mentioned, are often used in medicinal chemistry due to their unique properties . They can improve the metabolic stability and lipophilicity of drug molecules, which can enhance their bioavailability .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The trifluoromethyl group is attached to the phenyl ring, which is then attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the trifluoromethyl group. For example, the trifluoromethyl group can participate in various reactions, such as nucleophilic substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, they can be solids or liquids at room temperature, and their solubility in water can vary .科学的研究の応用
Structural and Molecular Analysis
A Dimeric Layered Structure of Pyrazolopyrimidine Compound
Research on compounds structurally similar to 5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one has contributed to the understanding of molecular structures and interactions. For instance, a study on 6-methylsulfanyl-1-(3-phenylpropyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one revealed a layered structure due to intermolecular hydrogen bonding and arene-arene interactions, highlighting the importance of such analyses in understanding compound behavior (Avasthi et al., 2002).
Synthesis and Chemical Transformations
Synthesis of Pyrimidinones and Their Derivatives
The synthesis and transformation of pyrimidinones and their derivatives have been explored for various applications, including the development of new pharmaceuticals and materials. For example, studies on the synthesis of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one and its derivatives have provided insights into polymorphism and molecular interactions, offering potential pathways for creating compounds with desired properties (Glidewell et al., 2003).
Biological and Pharmacological Activities
Inhibition of NF-κB and AP-1 Gene Expression
Research on pyrimidine derivatives, such as N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, has indicated their potential as inhibitors of NF-κB and AP-1 transcription factors. These findings suggest applications in treating diseases where these transcription factors play a critical role, thus highlighting the therapeutic potential of pyrimidine derivatives (Palanki et al., 2000).
COX-2 Inhibition for Anti-inflammatory Applications
Pyrimidine-based compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme targeted for its role in inflammation and pain. Such research underscores the potential of pyrimidine derivatives in developing new anti-inflammatory drugs with favorable pharmacokinetic profiles (Swarbrick et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-8-6-17-12(19)18-11(8)20-7-9-2-4-10(5-3-9)13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLLUHMOEFABJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

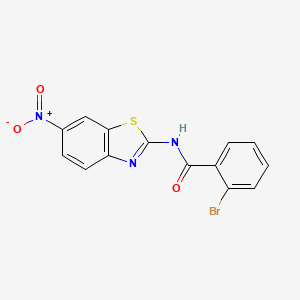

![1-[1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2667904.png)
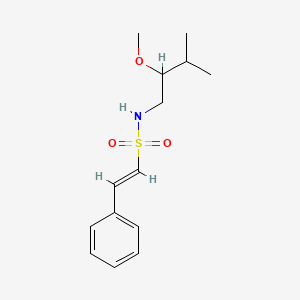
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2667907.png)
![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)
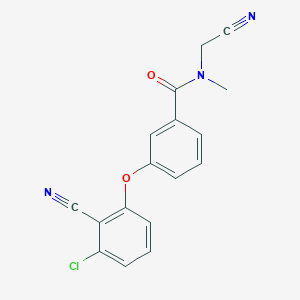

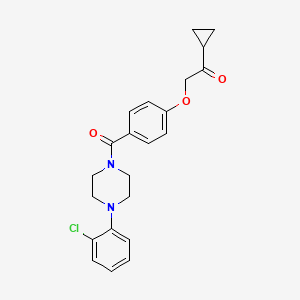

![N-(2-oxo-2-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2667916.png)
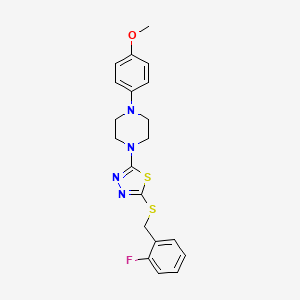

![N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2667919.png)